3-Bromo-1-(o-tolyl)-1H-pyrazole
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Overview
Description
3-Bromo-1-(o-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a bromine atom and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(o-tolyl)-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of 1-(o-tolyl)-1H-pyrazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(o-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
- **Reduction
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-1-(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-4-2-3-5-9(8)13-7-6-10(11)12-13/h2-7H,1H3 |
InChI Key |
WKVJXQNRKMKFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)Br |
Origin of Product |
United States |
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